molecular formula C14H14N2O2 B11719509 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione

Cat. No.: B11719509
M. Wt: 242.27 g/mol
InChI Key: KPFIURIWHRBHHW-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione typically involves the condensation of appropriate amines with cyclic ketones. One common method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of hydrazine hydrate or sodium ethylate to convert ethyl 2-[(N-phenylcarbamoyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group at the 6-position and the octahydroquinazoline core contribute to its distinct chemical and biological properties, setting it apart from other quinazoline derivatives.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18)

InChI Key

KPFIURIWHRBHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2

Origin of Product

United States

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